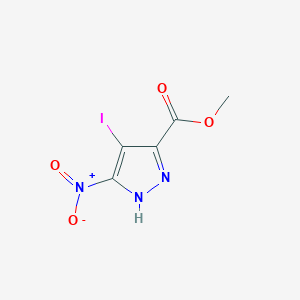
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of methoxy, anilino, and dinitro functional groups attached to a benzoic acid core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid typically involves the nitration of 2-(2-Methoxyanilino)benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to achieve the desired product.
化学反应分析
Types of Reactions
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyanilino)-3,5-dinitrobenzoic acid.
Reduction: Formation of 2-(2-Methoxyanilino)-3,5-diaminobenzoic acid.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and anilino groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyanilino)-3-nitrobenzoic acid
- 2-(2-Methoxyanilino)-4,6-dinitrobenzoic acid
- 2-(2-Hydroxyanilino)-3,5-dinitrobenzoic acid
Uniqueness
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a distinct set of chemical reactions compared to its analogs. The presence of both methoxy and dinitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
属性
CAS 编号 |
65462-57-9 |
|---|---|
分子式 |
C14H11N3O7 |
分子量 |
333.25 g/mol |
IUPAC 名称 |
2-(2-methoxyanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H11N3O7/c1-24-12-5-3-2-4-10(12)15-13-9(14(18)19)6-8(16(20)21)7-11(13)17(22)23/h2-7,15H,1H3,(H,18,19) |
InChI 键 |
VAPCNSINPSIWDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Hydrazino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3055479.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3055483.png)
![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)

![Carbamic acid, [[(4-nitrophenyl)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B3055487.png)


![1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B3055492.png)
![1-(pyridin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3055493.png)
